molecular formula C13H15N3S2 B12656243 Thiourea, N-(1-methyl-2-phenylethyl)-N'-2-thiazolyl- CAS No. 172505-86-1

Thiourea, N-(1-methyl-2-phenylethyl)-N'-2-thiazolyl-

Cat. No.: B12656243
CAS No.: 172505-86-1
M. Wt: 277.4 g/mol
InChI Key: BSLJBYSFDQMQLX-UHFFFAOYSA-N
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Description

Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl-, is a unique organic compound with the molecular formula C10H14N2S This compound is part of the thiourea family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- typically involves the reaction of 1-methyl-2-phenylethylamine with 2-thiazolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives such as:

    Thiourea, N-phenyl-N’-2-thiazolyl-: Similar structure but with a phenyl group instead of a 1-methyl-2-phenylethyl group.

    Thiourea, N-(2-chlorophenyl)-N’-2-thiazolyl-: Contains a chlorophenyl group, which may impart different chemical properties and biological activities.

Properties

CAS No.

172505-86-1

Molecular Formula

C13H15N3S2

Molecular Weight

277.4 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C13H15N3S2/c1-10(9-11-5-3-2-4-6-11)15-12(17)16-13-14-7-8-18-13/h2-8,10H,9H2,1H3,(H2,14,15,16,17)

InChI Key

BSLJBYSFDQMQLX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=S)NC2=NC=CS2

Origin of Product

United States

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